N-(piperidin-4-ylmethyl)pyridine-2-carboxamide is a chemical compound characterized by the molecular formula with a dihydrochloride salt form. This compound features a piperidine ring connected to a pyridine ring through a carboxamide functional group, making it significant in various scientific fields, including medicinal chemistry and organic synthesis. Its unique structure allows for diverse applications in biological and chemical research, particularly in the development of therapeutic agents and as a building block for more complex molecules.
The compound can be sourced from chemical suppliers specializing in laboratory-grade materials. It is classified as an organic compound, specifically an amide, due to the presence of the carboxamide functional group. Its classification also extends to its role as a heterocyclic compound, given the presence of both piperidine and pyridine rings in its structure.
The synthesis of N-(piperidin-4-ylmethyl)pyridine-2-carboxamide typically involves the reaction of piperidine with pyridine-2-carboxylic acid. This reaction can be optimized by controlling various parameters such as temperature, solvent choice, and reaction time to enhance yield and purity.
N-(piperidin-4-ylmethyl)pyridine-2-carboxamide can participate in various chemical reactions:
Common reagents include:
While specific mechanisms for N-(piperidin-4-ylmethyl)pyridine-2-carboxamide are not extensively documented, compounds with similar structures often exhibit mechanisms involving:
Experimental studies are essential to elucidate these mechanisms further.
N-(piperidin-4-ylmethyl)pyridine-2-carboxamide has several applications:
The structural core of N-(piperidin-4-ylmethyl)pyridine-2-carboxamide integrates a piperidine ring and a pyridine carboxamide moiety connected via a methylene linker. This architecture confers conformational flexibility while enabling precise interactions with biological targets. The piperidine ring typically adopts a chair conformation, facilitating hydrophobic interactions, while the pyridine nitrogen and carboxamide carbonyl act as hydrogen-bond acceptors. The secondary amide (N–H) serves as a critical hydrogen-bond donor, enhancing target binding specificity [1] [8]. Key structural parameters include:
Synthetic optimization strategies focus on enhancing bioavailability and binding affinity:
Table 1: Impact of Substituents on Physicochemical and Pharmacokinetic Properties
R-Group at Piperidine N | log P | Solubility (μM) | MLM t1/2 (min) | H-Bond Acceptors |
---|---|---|---|---|
2-Methoxyethyl | 1.2 ± 0.3 | 31–63 | 43.1 ± 5.9 | 4 |
Pyridin-4-ylmethyl | 2.8 | 16–32 | 35.2 ± 4.3 | 3 |
4-Trifluoromethylbenzyl | 3.5 | <10 | 18.6 | 3 |
Unsubstituted | 1.8 | 8–16 | 2.1 | 2 |
Scaffold rigidification through spirocyclic or fused-ring systems (e.g., spiropiperidines) reduces entropic penalties upon target binding, improving binding affinity by 3–5-fold [3].
Piperidine-pyridine hybrids exhibit distinct structure-activity relationships (SAR) based on linker length and aromatic substitution patterns. Comparative studies reveal:
Table 2: Biological Activity of Piperidine-Pyridine Hybrid Architectures
Compound | Linker | Biological Activity | IC50 (μM) | BBB Permeability (log Peff) |
---|---|---|---|---|
4-PyrCH₂CH₂NH- (27g) | –CH₂CH₂– | Antiviral (WEEV) | 0.5 ± 0.2 | -4.18 ± 0.06 |
4-PyrCH₂NH- (4) | –CH₂– | Antiviral (WEEV) | 6.8 ± 1.7 | -4.16 ± 0.12 |
1-Me-Piperidinyl-CH₂NH- | –CH₂– | Inactive | >50 | Not tested |
Morpholine- (27x) | Direct attachment | Weak activity | 12.8 ± 4.6 | Not tested |
Bioactivity modulation strategies include:
Computational approaches elucidate the binding modes and affinity determinants of piperidine-pyridine carboxamides. Molecular docking (AutoDock Vina, Glide) predicts:
Density Functional Theory (DFT) analyses (B3LYP/6-311G** basis set) reveal:
Table 3: Computational Parameters and Predicted Binding Affinities
Target Protein | Docking Score (kcal/mol) | Predicted Kd (nM) | Critical Residues | H-Bond Distance (Å) |
---|---|---|---|---|
Serine protease | -9.2 | 180 | Asp189, His57 | 2.1 ± 0.2 |
CDK2 | -8.7 | 380 | Lys89, Glu81 | 1.9 ± 0.3 |
P-glycoprotein | -7.1 | 2,500 | Gln725, Tyr953 | 2.4 ± 0.4 |
11β-HSD1 | -10.4 | 12 | Tyr183, Ser170 | 2.0 ± 0.1 |
ADMET predictions (SwissADME, pkCSM):
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7